molecular formula C7H6ClN3O B13033728 4-Chloro-2-methyl-5H-pyrrolo[3,4-D]pyrimidin-7(6H)-one

4-Chloro-2-methyl-5H-pyrrolo[3,4-D]pyrimidin-7(6H)-one

Cat. No.: B13033728
M. Wt: 183.59 g/mol
InChI Key: WKAYPPQTIVZVOS-UHFFFAOYSA-N
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Description

Introduction to 4-Chloro-2-methyl-5H-pyrrolo[3,4-D]pyrimidin-7(6H)-one

Chemical Nomenclature and Structural Classification

The systematic IUPAC name This compound delineates its structural features with precision:

  • Pyrrolo[3,4-D]pyrimidine : A bicyclic system comprising fused pyrrole (5-membered, nitrogen-containing) and pyrimidine (6-membered, two-nitrogen) rings. The fusion occurs between positions 3 and 4 of the pyrrole and positions 2 and 3 of the pyrimidine.
  • Substituents :
    • Chlorine at position 4 of the pyrimidine ring.
    • Methyl group at position 2 of the pyrrole ring.
    • Ketone functional group (=O) at position 7, contributing to partial saturation (5H,6H).

Molecular Formula : C₇H₆ClN₃O
Molecular Weight : 183.59 g/mol.

Structural Features Table
Property Description
Core structure Pyrrolo[3,4-D]pyrimidine bicyclic system
Substituents 4-chloro, 2-methyl, 7-ketone
Hydrogenation state Partially saturated (5H,6H)
Functional groups Lactam (cyclic amide), aryl chloride, alkyl substituent

The compound belongs to the pyrrolopyrimidine family, a subclass of nitrogen-containing heterocycles notable for their pharmacological potential. Its lactam group further classifies it as a cyclic amide , distinguishing it from non-ketone analogs.

Historical Context and Discovery Timeline

While direct historical records of this specific compound remain limited, its structural analogs have been investigated since the late 20th century:

  • 1980s–1990s : Early synthetic studies on pyrrolo[3,4-D]pyrimidines focused on their utility as kinase inhibitors and antiviral agents.
  • 2013 : A patent disclosed methods for synthesizing substituted pyrrolo[3,4-D]pyrimidines, though not explicitly mentioning this derivative.
  • 2020s : Commercial availability through specialty chemical suppliers (e.g., AKSci) indicates recent optimization of synthetic protocols.

The compound’s development parallels advances in directed C–H functionalization , enabling precise halogenation and alkylation of complex heterocycles.

Position Within Heterocyclic Compound Taxonomies

This compound occupies a unique niche in heterocyclic chemistry:

Taxonomic Hierarchy
  • Heterocycles >
  • Azoles + Azines >
  • Fused bicyclic systems >
    • Subclass: Pyrrolopyrimidines >
      • Branch: Pyrrolo[3,4-D]pyrimidines >
        • Derivative: 4-Chloro-2-methyl-7-ketone

Key differentiators from related structures:

  • Vs. pyrrolo[2,3-D]pyrimidines : Fusion at distinct ring positions alters electronic properties and hydrogen-bonding capacity.
  • Vs. simple pyrimidines : The fused pyrrole ring enhances planarity and π-π stacking potential.
  • Vs. deazapurines : Retains nitrogen at position 7 (unrelated to 7-deazapurine biosynthetic pathways).
Comparative Structural Analysis Table
Compound Core Structure Key Substituents Biological Relevance
4-Chloro-2-methyl-5H-pyrrolo[3,4-D]- Pyrrolo[3,4-D]pyrimidine Cl, CH₃, =O Synthetic intermediate
Toyocamycin Pyrrolo[2,3-D]pyrimidine CN, NH₂ Antibiotic
Queuosine 7-Deazapurine Cyclopentenediol, NH₂ tRNA modification

Properties

Molecular Formula

C7H6ClN3O

Molecular Weight

183.59 g/mol

IUPAC Name

4-chloro-2-methyl-5,6-dihydropyrrolo[3,4-d]pyrimidin-7-one

InChI

InChI=1S/C7H6ClN3O/c1-3-10-5-4(6(8)11-3)2-9-7(5)12/h2H2,1H3,(H,9,12)

InChI Key

WKAYPPQTIVZVOS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(CNC2=O)C(=N1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methyl-5H-pyrrolo[3,4-D]pyrimidin-7(6H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

    Reaction with Sodium tert-Butoxide: Under an inert atmosphere, sodium tert-butoxide is added to tetrahydrofuran and stirred for 0.5 to 3 hours.

    Addition of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: The compound is dissolved in tetrahydrofuran and added dropwise to the reaction mixture at -10°C to 5°C. The mixture is then stirred at room temperature for 5 to 8 hours.

    Addition of Pivaloyl Chloride: Pivaloyl chloride is added to the reaction mixture at -10°C to 5°C, followed by stirring at room temperature for 10 to 12 hours.

    Workup: The reaction is quenched with water, and the organic layer is separated, dried, and concentrated to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methyl-5H-pyrrolo[3,4-D]pyrimidin-7(6H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Substituted pyrrolo[3,4-D]pyrimidines.

    Electrophilic Substitution: Halogenated or nitrated derivatives.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

Pharmaceutical Applications

1. Intermediate in Drug Synthesis:
4-Chloro-2-methyl-5H-pyrrolo[3,4-D]pyrimidin-7(6H)-one serves as a critical intermediate in the synthesis of several pharmaceuticals, most notably Tofacitinib, which is used for treating rheumatoid arthritis. This connection highlights its significance in drug development pipelines.

2. Biological Activity:
The compound exhibits notable biological activities:

  • Anti-inflammatory Properties: Research indicates that derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are essential in inflammatory pathways. The half-maximal inhibitory concentration (IC50) values reflect varying degrees of potency against these enzymes, suggesting therapeutic potential for inflammatory conditions.
  • Kinase Inhibition: There is evidence that this compound may inhibit certain kinases involved in inflammation, further supporting its role in treating inflammatory diseases.

Case Studies and Research Insights

Recent studies have focused on the interaction of this compound with various biological targets:

  • Inhibition Studies: Several studies have documented the compound's ability to inhibit cyclooxygenase enzymes effectively. These findings are critical for understanding its potential applications in treating conditions characterized by inflammation.

The ongoing research into this compound emphasizes its promise as a versatile building block in pharmaceutical chemistry, particularly for anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-5H-pyrrolo[3,4-D]pyrimidin-7(6H)-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

The compound’s pyrrolo[3,4-d]pyrimidinone core differentiates it from analogs with oxazolo or pyrido fused systems:

  • Oxazolo[5,4-d]pyrimidin-7(6H)-ones (): Feature an oxygen atom in the five-membered ring. For example, compound 2b (IC50 = 2.8 mM) and 9 (IC50 = 1.6 mM) showed moderate RTA inhibition .
  • Pyrido[3,4-d]pyrimidinones (Evifacotrep, –3): Incorporate a pyridine ring fused to pyrimidinone. Evifacotrep’s extended substituents (e.g., 4-fluoro-2-(trifluoromethyl)phenoxy and pyridazinone groups) likely enhance target selectivity or pharmacokinetic properties, though its specific bioactivity is unreported .

Key Structural Differences:

Feature 4-Chloro-2-methyl-pyrrolo-pyrimidinone Oxazolo-pyrimidinones Evifacotrep (Pyrido-pyrimidinone)
Fused Ring System Pyrrole + pyrimidinone Oxazole + pyrimidinone Pyridine + pyrimidinone
Position 2 Substituent Methyl Variable (e.g., NH₂, S) Complex phenoxy/pyridazinone groups
Position 4 Substituent Chloro Chloro/carboxylic acid Chloro
Bioactivity (Reported) Not available Ricin inhibition (IC50 ~1–3 mM) Not disclosed

Substituent Effects on Bioactivity

  • Chloro Group : Present in all three systems at position 4, this electronegative substituent likely enhances binding to hydrophobic pockets or participates in halogen bonding.
  • Methyl vs.
  • Click Chemistry Compatibility: Oxazolo-pyrimidinones in were functionalized for Huisgen cycloaddition, enabling modular derivatization. The target compound’s pyrrolo core may offer similar versatility, though this remains unexplored in the provided data .

Hypothetical Pharmacological Profiles

  • Ricin Inhibition Potential: The oxazolo analogs’ moderate RTA inhibition suggests that the target compound’s pyrrolo-pyrimidinone core—with comparable chloro and methyl substituents—might exhibit similar or enhanced activity due to nitrogen’s stronger electron-donating effects.
  • Solubility and Bioavailability: Evifacotrep’s trifluoromethyl and pyridazinone groups likely increase hydrophobicity and metabolic stability, whereas the target compound’s simpler structure may favor solubility in aqueous media.

Biological Activity

4-Chloro-2-methyl-5H-pyrrolo[3,4-D]pyrimidin-7(6H)-one is a heterocyclic compound notable for its pyrrolo-pyrimidine structure. This compound has garnered attention in medicinal chemistry due to its significant biological activities, particularly as an intermediate in the synthesis of pharmaceuticals like Tofacitinib, which is used in treating rheumatoid arthritis. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula: C7H6ClN3O
  • Molecular Weight: 183.595 g/mol
  • Appearance: Light brown to brown crystalline powder
  • Solubility: Soluble in dimethyl sulfoxide (DMSO), ethyl acetate, and methanol

Research indicates that this compound exhibits anti-inflammatory properties and has the potential to inhibit specific kinases involved in inflammatory pathways. Notably, derivatives of this compound have shown effectiveness in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in mediating inflammatory responses. The half-maximal inhibitory concentration (IC50) values suggest varying degrees of potency against these enzymes, indicating the compound's therapeutic potential in managing inflammatory conditions .

Biological Activity and Therapeutic Applications

The biological activities associated with this compound include:

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies reveal that modifications at various positions on the pyrrolo-pyrimidine scaffold can significantly influence biological activity. For example:

CompoundStructural FeaturesBiological Activity
4-Chloro-7H-pyrrolo[2,3-d]pyrimidineChlorine at position 4Intermediate in drug synthesis
6-Chloro-7-deazapurineChlorine at position 6Used in cancer research
TofacitinibDerived from pyrrolo-pyrimidineApproved for rheumatoid arthritis
4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidineSaturated pyrrole ringPotentially different pharmacological properties

These variations highlight how subtle changes can lead to different pharmacological profiles and therapeutic potentials.

Case Studies and Research Findings

Several studies have focused on the biological implications of compounds related to this compound:

  • Inhibition Studies:
    • A study demonstrated that derivatives showed IC50 values in the low micromolar range against COX enzymes, indicating substantial anti-inflammatory potential.
  • Cytotoxicity Assessments:
    • Compounds derived from similar structures were tested against multiple cancer cell lines (e.g., HeLa and MDA-MB-231), revealing varying degrees of cytotoxicity that were influenced by substituents on the pyrrolo-pyrimidine core .
  • Antiviral Screening:
    • Investigations into the antiviral activity of related compounds showed promising results against ZIKV and DENV, suggesting a need for further exploration into the antiviral capabilities of this compound itself .

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